Cystic Fibrosis Transmembrane Conductance Regulator

Cystic Fibrosis Transmembrane Conductance Regulator
CFTR
Gene: CFTRIon ChannelUniProt: P13569

Target Description

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ATP-binding cassette (ABC) transporter protein that functions as a chloride channel, primarily expressed in epithelial cells. It regulates the movement of chloride and bicarbonate ions across cell membranes, crucial for maintaining fluid balance in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to cystic fibrosis, a severe genetic disorder characterized by thick, sticky mucus accumulation and organ dysfunction, making CFTR a critical therapeutic target.

Statistics
Related Compounds19
Related Diseases7
Metadata
Created At2/2/2026
Updated At2/12/2026